

Technical Guide: 1-(2H-tetrazol-2-yl)propan-2-one

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Compound of Interest

Compound Name: 2-(2-Oxopropyl)-2H-tetrazole

CAS No.: 13616-38-1; 83485-71-6

Cat. No.: B2413163

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Synthesis, Characterization, and Molecular Properties

Molecular Identity & Physical Constants

The molecule 1-(2H-tetrazol-2-yl)propan-2-one represents a critical structural motif in medicinal chemistry, serving as a bioisostere for carboxylic acid derivatives and a key intermediate in the synthesis of neuroactive compounds (e.g., Cenobamate analogues).

Precise molecular weight determination is foundational for stoichiometric accuracy in synthesis and metabolic tracking.

1.1 Exact Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC).

Element	Symbol	Count	Atomic Mass (u)	Subtotal (g/mol)
Carbon	C	4	12.011	48.044
Hydrogen	H	6	1.008	6.048
Nitrogen	N	4	14.007	56.028
Oxygen	O	1	15.999	15.999
Total			126.119	

Key Properties:

- Molecular Formula: C₄H₆N₄O
- Exact Mass (Monoisotopic): 126.0542 g/mol
- CAS Number: Not widely listed for the isolated simple ketone; often generated in situ or as the 2-chlorophenyl analogue (CAS 1259059-71-6).
- Predicted Physical State: Low-melting solid or viscous oil (based on polarity of the tetrazole ring vs. the small alkyl chain).

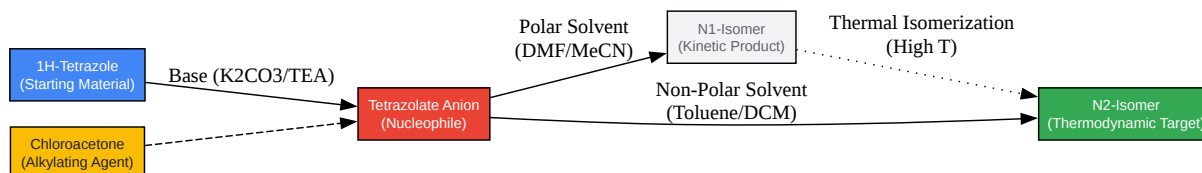
Synthesis & Regioselectivity (The "N2 Challenge")

The primary technical hurdle in working with 1-(2H-tetrazol-2-yl)propan-2-one is regioselectivity. Alkylation of 1H-tetrazole with chloroacetone typically yields a mixture of N1- and N2- isomers.

- N2-Isomer (Target): Thermodynamically favored in non-polar solvents; often less polar.
- N1-Isomer (Impurity): Kinetically favored; often more polar.

2.1 Reaction Mechanism & Pathway

The following diagram illustrates the bifurcation in the alkylation pathway and the thermodynamic equilibrium.



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Figure 1: Divergent alkylation pathways of the tetrazolate anion. N2-selectivity is enhanced by solvent choice and thermodynamic control.

2.2 Optimized Synthesis Protocol

To maximize the yield of the 2H-isomer, the following protocol utilizes solvent effects to steer regioselectivity.

Reagents:

- 1H-Tetrazole (1.0 eq)[1]
- Chloroacetone (1.1 eq)
- Triethylamine (Et₃N) or K₂CO₃ (1.2 eq)
- Solvent: Acetone (favors mixture) or Toluene (favors N2).

Step-by-Step Methodology:

- Activation: Dissolve 1H-tetrazole in Toluene. Add K₂CO₃ and stir at room temperature for 30 min to generate the tetrazolate anion.
- Alkylation: Add chloroacetone dropwise at 0°C to suppress kinetic N1 formation.
- Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. Note: Higher temperatures promote thermodynamic equilibration toward the more stable N2 isomer.
- Workup: Filter inorganic salts. Concentrate the filtrate.

- Purification (Critical): The crude oil contains both isomers.
 - Technique: Flash Column Chromatography (Silica Gel).
 - Eluent: Hexane:Ethyl Acetate (Gradient 80:20 → 50:50).
 - Observation: The N2-isomer (less polar) typically elutes first. The N1-isomer elutes second.

Characterization: Distinguishing Isomers

Validating the structure requires distinguishing the 2H-isomer from the 1H-isomer. NMR spectroscopy provides the most definitive evidence.

3.1 NMR Diagnostic Signals

The chemical environment of the tetrazole ring carbons and protons differs significantly between N1 and N2 substitution.

Feature	N2-Isomer (Target)	N1-Isomer (Impurity)	Mechanistic Reason
¹³ C NMR (Ring Carbon)	~160 - 165 ppm	~150 - 155 ppm	N2 substitution preserves greater aromaticity/symmetry, shifting the ring carbon downfield.
¹ H NMR (Ring Proton)	~8.5 - 9.0 ppm	~9.0 - 9.5 ppm	N1-isomers often show a more deshielded proton due to electronic asymmetry.
Polarity (TLC)	Higher R _f	Lower R _f	N2-isomers have a lower dipole moment compared to N1-isomers.

3.2 Self-Validating QC Checklist

Before proceeding to application, the synthesized material must pass this checklist:

Mass Spec: Observed $[M+H]^+$ peak at ~ 127.06 Da.

TLC: Single spot, $R_f > 0.4$ (in 1:1 Hex/EtOAc), confirming removal of N1 isomer.

^1H NMR: Integration of the methylene group ($-\text{CH}_2-$) matches the tetrazole proton (2:1 ratio).

Applications & Context

1-(2H-tetrazol-2-yl)propan-2-one is not merely a solvent or reagent; it is a "minimalist scaffold" in drug design.

- **Bioisosterism:** The 2H-tetrazole moiety mimics the carboxylate anion ($-\text{COO}^-$) in metabolic stability and hydrogen bonding capability but with improved membrane permeability.
- **Pharmaceutical Precursor:** This ketone is a direct structural analogue to the side chain of Cenobamate (an anti-epileptic drug). In Cenobamate, the propan-2-one backbone is modified with a chlorophenyl group, but the N2-alkylation chemistry remains the identical critical quality attribute (CQA).
- **Energetic Materials:** Tetrazole derivatives are investigated as high-nitrogen energetic plasticizers. The low molecular weight of this specific ketone makes it a candidate for tuning oxygen balance in energetic formulations.

References

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